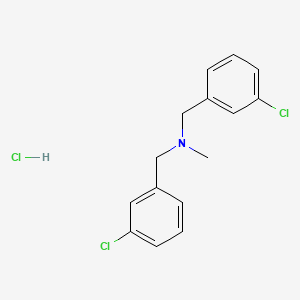

N,N-Bis(3-chlorobenzyl)methylamine hydrochloride

Description

N,N-Bis(3-chlorobenzyl)methylamine hydrochloride is a tertiary amine derivative featuring two 3-chlorobenzyl groups and a methyl group attached to a central nitrogen atom, with a hydrochloride counterion. The presence of chlorinated aromatic rings may influence lipophilicity, stability, and reactivity, distinguishing it from simpler alkylamine derivatives .

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N.ClH/c1-18(10-12-4-2-6-14(16)8-12)11-13-5-3-7-15(17)9-13;/h2-9H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVSHWAUZSFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)CC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3-chlorobenzyl)methylamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with methylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the nitrogen atom of the methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-chlorobenzyl)methylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N,N-Bis(3-chlorobenzyl)methylamine N-oxide.

Reduction: N,N-Bis(3-chlorobenzyl)amine or N-(3-chlorobenzyl)methylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Bis(3-chlorobenzyl)methylamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(3-chlorobenzyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the 3-chlorobenzyl groups enhances its binding affinity to specific targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Bis(2-chloroethyl)methylamine Hydrochloride (Mechlorethamine Hydrochloride)

Structural Differences :

- Mechlorethamine contains two 2-chloroethyl groups instead of 3-chlorobenzyl groups.

- The absence of aromatic rings in Mechlorethamine reduces steric hindrance and enhances alkylation reactivity.

Pharmacological Profile :

Reactivity :

- The 2-chloroethyl groups in Mechlorethamine undergo rapid intramolecular cyclization to form aziridinium intermediates under physiological conditions.

| Property | N,N-Bis(3-chlorobenzyl)methylamine HCl | Mechlorethamine HCl |

|---|---|---|

| Substituents | 3-Chlorobenzyl groups | 2-Chloroethyl groups |

| Reactivity | Moderate (stable benzyl chloride) | High (labile alkyl chloride) |

| Therapeutic Use | Not established | Chemotherapy |

| Toxicity | Likely lower vesicant activity | Severe vesicant |

N,N-Bis(2-chloroethyl)benzylaniline Hydrochloride

Structural Differences :

Functional Implications :

- Unlike the target compound, which lacks an aniline group, this derivative could exhibit distinct binding interactions with biological targets.

Methylamine Hydrochloride

Simpler Analog :

Comparison :

- The tertiary amine structure and bulky chlorobenzyl groups in N,N-Bis(3-chlorobenzyl)methylamine hydrochloride likely prevent similar neurotoxin antagonism, as steric bulk would hinder interaction with nerve terminal receptors.

Biological Activity

N,N-Bis(3-chlorobenzyl)methylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of inflammatory responses and apoptosis induction. This article summarizes the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its bis(3-chlorobenzyl) structure, which contributes to its pharmacological properties. The presence of chlorine atoms enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

The compound has been studied for its ability to inhibit Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in mediating inflammatory responses. TLR4 activation leads to the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α through the nuclear translocation of NF-κB. Inhibition of this pathway may provide therapeutic benefits in conditions characterized by excessive inflammation.

Inhibition of TLR4-Mediated Signaling

Research indicates that derivatives of N,N-bis(3-chlorobenzyl)methylamine can disrupt TLR4/MD-2 complex formation. In a study examining various analogues, it was found that certain modifications to the aromatic ring significantly influenced biological activity:

| Compound | IC50 (µM) | Description |

|---|---|---|

| 1j | 27.8 ± 0.3 | Prototype compound with promising activity |

| 1s | 16.1 ± 1.1 | Enhanced potency with specific substitutions |

| 1z | 52.7 ± 2.6 | Decreased activity due to structural changes |

These results suggest that electronic properties and lipophilicity play significant roles in modulating the compound's effectiveness against TLR4-mediated inflammation .

Apoptosis Induction

In addition to its anti-inflammatory properties, this compound has shown potential in inducing apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can lead to significant cleavage of PARP and caspase-3, markers indicative of apoptosis:

| Compound | Dose (mg/kg) | Effect on Tumor Growth |

|---|---|---|

| 31 | 15 | Induces apoptosis at early time points |

| 32 | 15 | Similar efficacy in apoptosis induction |

Both compounds were well tolerated in SCID mice at this dosage, indicating a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vivo Efficacy : In a xenograft model using H146 tumors, administration of the compound resulted in significant tumor growth inhibition and marked apoptosis induction.

- Inflammatory Disease Models : In models of sepsis and neuropathic pain, compounds targeting TLR4 signaling pathways demonstrated reduced levels of pro-inflammatory cytokines and improved clinical outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.